2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenoxy group and a dinitrophenyl hydrazone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 2-(4-chlorophenoxy)acetohydrazide: This intermediate is synthesized by reacting 4-chlorophenoxyacetic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The intermediate 2-(4-chlorophenoxy)acetohydrazide is then reacted with 2-hydroxy-3,5-dinitrobenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and nitro derivatives.
Reduction: Reduced hydrazides and amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetohydrazide: Shares the chlorophenoxy group but lacks the dinitrophenyl hydrazone moiety.
4-chlorophenoxyacetic acid: A precursor in the synthesis of the target compound.
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is unique due to its combination of the chlorophenoxy and dinitrophenyl hydrazone groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H11ClN4O7 |
---|---|
Molecular Weight |
394.72 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11ClN4O7/c16-10-1-3-12(4-2-10)27-8-14(21)18-17-7-9-5-11(19(23)24)6-13(15(9)22)20(25)26/h1-7,22H,8H2,(H,18,21)/b17-7+ |
InChI Key |
DVOSHKOTUWYBKA-REZTVBANSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.